Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride
Description
Properties
Molecular Formula |
C10H16ClF2NO2 |
|---|---|
Molecular Weight |
255.69 g/mol |
IUPAC Name |
ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H15F2NO2.ClH/c1-2-15-8(14)9-4-3-7(5-13-6-9)10(9,11)12;/h7,13H,2-6H2,1H3;1H |
InChI Key |
XOGJEELOXVCIOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(C1(F)F)CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Scaffold
- The 8-azabicyclo[3.2.1]octane core is central to tropane alkaloids, and its stereoselective synthesis has been extensively studied.
- One primary approach involves the enantioselective desymmetrization of achiral tropinone derivatives using chiral catalysts. This method allows selective formation of the desired stereoisomer directly in the bicyclic ring construction step, bypassing the need for chiral starting materials with pre-installed stereochemistry.
- Alternative methods include the use of acyclic precursors containing stereochemical information that cyclize to form the bicyclic scaffold with controlled stereochemistry.
Difluorination and Functional Group Introduction
- The introduction of the two fluorine atoms at the 8-position is typically achieved through difluoromethylation reactions .
- A representative procedure involves the use of 2,2-difluoro-2-(fluorosulfonyl)acetic acid as a difluoromethylating agent in the presence of copper(I) iodide catalyst in acetonitrile solvent at moderate temperatures (~45°C).
- The reaction is carefully controlled to maintain temperature below 50°C to prevent decomposition and to ensure high selectivity.
- After reaction completion, purification is achieved by flash chromatography to isolate the difluorinated bicyclic amine derivative.
Formation of the Ethyl Carboxylate and Hydrochloride Salt
- The ethyl carboxylate functionality is introduced through esterification reactions, often using ethyl chloroformate or ethyl ester derivatives of the carboxylic acid precursors.
- The hydrochloride salt form is typically prepared by treatment of the free base with hydrochloric acid in an appropriate solvent, such as ethanol or ethyl acetate, to yield the stable hydrochloride salt suitable for isolation and further use.
Representative Reaction Conditions Summary
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Enantioselective desymmetrization | Achiral tropinone derivative, chiral catalyst | 0–25°C | Several hours | Controls stereochemistry of bicyclic core |
| Difluoromethylation | 2,2-difluoro-2-(fluorosulfonyl)acetic acid, CuI, MeCN | 45°C (below 50°C) | 30 minutes | Careful temperature control required |
| Esterification | Ethyl chloroformate or equivalent | 0–25°C | 1–24 hours | Formation of ethyl ester group |
| Hydrochloride salt formation | HCl in ethanol or ethyl acetate | Room temperature | 1–3 hours | Yields stable hydrochloride salt |
Mechanistic Insights
- The desymmetrization step exploits the difference in reactivity of the two enantiotopic faces of the tropinone derivative, with the chiral catalyst directing the formation of the desired stereoisomer.
- Difluoromethylation proceeds via nucleophilic attack of the bicyclic amine on the electrophilic difluoromethylating agent, facilitated by copper(I) iodide catalysis.
- Esterification and salt formation are classical organic transformations involving nucleophilic acyl substitution and acid-base neutralization, respectively.
Research Findings and Applications
- The enantioselective synthetic methodologies developed for this compound provide access to stereochemically pure azabicyclo[3.2.1]octane derivatives, crucial for biological activity studies.
- The fluorinated bicyclic amine scaffold is of interest due to its potential interactions with neurotransmitter systems, analogous to tropane alkaloids, suggesting applications in medicinal chemistry for neurological and psychiatric disorders.
- The hydrochloride salt form enhances compound stability and solubility, facilitating its use in pharmaceutical research.
Chemical Reactions Analysis
Acylation Reactions
The tertiary amine in the azabicyclo[3.2.1]octane system undergoes acylation under mild conditions. For example:
-
Reagent : Acetyl chloride in dichloromethane (DCM)
-
Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Conditions : 0°C to room temperature, inert atmosphere (argon)
Example Reaction :
textEthyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride + Acetyl chloride → *N*-Acetylated product
Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon of acetyl chloride, followed by deprotonation .
Ester Hydrolysis
The ethyl carboxylate group is susceptible to hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Yield |
|---|---|---|---|
| Acidic (HCl, aqueous) | Concentrated HCl, H₂O | 8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid | Moderate |
| Basic (NaOH, aqueous) | NaOH, ethanol | Sodium salt of the carboxylic acid | High |
Key Insight : Hydrolysis is critical for converting the ester into a carboxylic acid, enabling further derivatization (e.g., amide coupling).
Deprotection of Amine
The hydrochloride salt form facilitates amine deprotection under acidic conditions:
-
Reagent : Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Conditions : 0°C to room temperature, 15–24 hours
Example :
textDeprotection with TFA → 8,8-Difluoro-3-azabicyclo[3.2.1]octane free base
Nucleophilic Substitution
| Target Site | Reagent | Conditions | Product |
|---|---|---|---|
| Bridgehead C–H | Strong electrophiles (e.g., NO₂⁺) | HNO₃, H₂SO₄, high temp | Nitrated derivatives |
Note : Direct substitution of fluorine is not documented but inferred from analogous azabicyclo systems .
Oxidation Reactions
The tertiary amine can be oxidized to form N-oxide derivatives:
-
Reagent : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)
-
Conditions : Room temperature, 6–12 hours
-
Outcome : Enhanced polarity and potential modulation of biological activity .
Salt Formation
The free base reacts with acids to form stable salts:
textFree base + HCl → this compound
Applications : Improved crystallinity and solubility for pharmaceutical formulations .
Cross-Coupling Reactions
While not directly reported, the ethyl carboxylate group may participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) if converted to a boronic ester .
Mechanistic Insights
-
Acylation : Proceeds via a two-step mechanism (nucleophilic attack followed by proton transfer).
-
Ester Hydrolysis : Acid-catalyzed mechanism involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.
-
Deprotection : Acidic cleavage of the hydrochloride salt liberates the free amine, critical for further functionalization .
Scientific Research Applications
Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can result in various biological effects, such as altering neurotransmitter levels or inhibiting specific metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Azabicyclo Derivatives
Compound A : 4,4-Difluoropiperidine Hydrochloride (CAS 144230-52-4)
- Similarity Score : 0.79
- Structure: Monocyclic piperidine with geminal difluoro substitution.
- Molecular Weight : ~158.6 g/mol.
- Key Difference : Lacks bicyclic framework and ester functionality, reducing steric complexity and metabolic stability compared to the target compound.
Compound B : exo-3-Fluoro-8-azabicyclo[3.2.1]octane Hydrochloride (CAS 478866-38-5)
Bicyclo[3.2.1]octane Derivatives with Ester Groups
Compound C : Ethyl 3-Benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate (CAS 1373028-85-3)
- Structure : Oxo group at position 8 instead of difluoro; benzyl substitution at position 3 .
- Molecular Weight : 287.15 g/mol .
- Key Difference : The oxo group increases polarity and hydrogen-bonding capacity, while benzyl substitution enhances aromatic interactions but reduces metabolic stability compared to fluorine.
Compound D : Methyl 6-Azabicyclo[3.2.1]octane-1-carboxylate Hydrochloride
Substituted Azabicyclo Hydrochlorides
Compound E : 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol Hydrochloride (CAS 258345-27-6)
- Structure : Methyl group at position 8 and hydroxyl at position 3 .
- Key Difference : Hydroxyl group introduces hydrogen-bonding capacity but increases susceptibility to enzymatic oxidation compared to fluorine.
Compound F : 3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic Acid Hydrochloride
Comparative Analysis Table
Research Implications
- Fluorine Effects: The geminal difluoro substitution in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs .
- Ester vs. Carboxylic Acid : The ethyl ester group improves cell permeability over carboxylic acid derivatives (e.g., Compound F) but may require hydrolysis for prodrug activation .
- Bicyclic Framework: The rigid bicyclo[3.2.1]octane core provides conformational restraint, favoring selective receptor binding over monocyclic analogs like Compound A .
Biological Activity
Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is a bicyclic compound belonging to the azabicyclo family, characterized by its unique structure that includes a nitrogen atom and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a monoamine reuptake inhibitor.
- Molecular Formula : C10H16ClF2NO2
- Molecular Weight : 255.69 g/mol
- CAS Number : 2763760-22-9
The primary biological activity of this compound involves its role as a monoamine neurotransmitter reuptake inhibitor . This mechanism is crucial for modulating neurotransmitter levels in the central nervous system, impacting conditions such as depression, anxiety, and ADHD.
Target Receptors
The compound selectively inhibits the reuptake of:
- Serotonin
- Dopamine
- Norepinephrine
This selectivity is essential for its therapeutic applications, as it can enhance the availability of these neurotransmitters in synaptic clefts, thereby improving mood and cognitive functions.
Biological Activity and Applications
This compound has shown promising results in various studies:
In Vitro Studies
Research indicates that this compound effectively inhibits the reuptake of serotonin and norepinephrine in cell lines expressing human transporters. For instance, a study demonstrated that derivatives of azabicyclo compounds exhibit significant inhibition rates with IC50 values in the low micromolar range for serotonin reuptake inhibition .
In Vivo Studies
In animal models, compounds similar to ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane have been evaluated for their effects on behavior related to anxiety and depression. These studies often report enhanced locomotor activity and reduced anxiety-like behaviors, suggesting a potential antidepressant effect .
Case Studies
Several case studies have highlighted the efficacy of azabicyclo derivatives in treating neuropsychiatric disorders:
- Study on ADHD Treatment :
- Depression and Anxiety :
Summary of Key Findings
Q & A
Basic: What are the key synthetic routes for preparing bicyclic azabicyclo[3.2.1]octane derivatives like Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride?
Answer:
A four-step synthesis protocol is commonly employed for bicyclic azabicyclo scaffolds. For example, in a related compound (8-oxa-3-azabicyclo[3.2.1]octane hydrochloride), the process involves:
Reduction : Raney nickel-mediated reduction of 5-hydroxymethyl-2-furfuraldehyde to generate cis-2,5-bis(hydroxymethyl)tetrahydrofuran.
Tosylation : Conversion of the diol to a ditosylate intermediate.
Cyclization : Reaction with benzylamine to form the bicyclic core.
Deprotection : Hydrogenolysis using Pearlman’s catalyst (Pd(OH)₂/C) to remove the benzyl group, followed by HCl salt formation .
Key Considerations : Strict control of acetonitrile content during hydrogenolysis is critical to avoid impurities. Ethanol conditioning of equipment is recommended to mitigate side reactions .
Basic: What analytical methods are recommended for structural characterization of this compound?
Answer:
- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm stereochemistry, as the bicyclic scaffold often has distinct endo/exo configurations (e.g., methyl derivatives in show defined stereodescriptors like [C@@H], [C@H]) .
- Spectroscopic Techniques :
- NMR : ¹⁹F NMR to resolve difluoro substituents (8,8-difluoro groups) and ¹H/¹³C NMR for backbone assignment.
- HRMS : Accurate mass analysis (e.g., SMILES: Cl.OC(C(=O)O[C@H]1C[C@H]2CCC@@HN2)(c3ccccc3)c4ccccc4) to verify molecular formula .
- Thermal Analysis : TGA/DSC to assess stability, particularly if the compound is hygroscopic or thermally labile .
Basic: What safety precautions are critical during handling and storage?
Answer:
- Storage : Store in dry, airtight containers at +5°C to prevent hydrolysis or decomposition. Avoid exposure to moisture (P402 + P404) .
- Handling :
- Emergency Measures : For ingestion, immediate medical attention is required (P301 + P310). Neutralize spills with inert absorbents and dispose as hazardous waste (P501) .
Advanced: How can structural modifications (e.g., fluorination, ester groups) impact the pharmacological activity of azabicyclo derivatives?
Answer:
- Fluorination : The 8,8-difluoro substitution enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation. It also increases lipophilicity, potentially improving blood-brain barrier penetration (e.g., trospium chloride derivatives in ) .
- Ester Groups : The ethyl carboxylate moiety can act as a prodrug, with esterase-mediated hydrolysis releasing the active carboxylic acid in vivo. Modifying the ester (e.g., tert-butyl in ) alters hydrolysis kinetics and tissue distribution .
- SAR Studies : For example, replacing the ethyl group with benzyl ( ) may enhance receptor binding affinity but reduce solubility .
Advanced: How should researchers resolve contradictions in structure-activity relationship (SAR) data for similar compounds?
Answer:
- Comparative Crystallography : Resolve stereochemical ambiguities (e.g., endo vs. exo amine configurations) using X-ray data, as minor structural changes drastically affect activity (e.g., 8-methyl vs. 8-azabicyclo derivatives in ) .
- Computational Modeling : Employ molecular docking or MD simulations to predict binding modes and validate against experimental IC₅₀ values.
- In Vitro/In Vivo Correlation : Test analogs in parallel assays (e.g., receptor binding, metabolic stability) to isolate confounding variables like solubility or off-target effects .
Advanced: What methodologies detect and quantify impurities in azabicyclo derivatives during synthesis?
Answer:
- HPLC-UV/MS : Use reverse-phase C18 columns with acetonitrile/water gradients. For example, trospium chloride impurities (e.g., Related Compound B in ) are quantified at 0.1% limits using USP/EP protocols .
- NMR Spectroscopy : ¹⁹F NMR detects fluorinated byproducts (e.g., incomplete difluorination).
- In-Process Controls : Monitor acetonitrile levels (via GC-MS) during hydrogenolysis to prevent impurity formation (e.g., ) .
Advanced: How can the bicyclic scaffold’s conformation influence its role in drug discovery?
Answer:
- Rigidity vs. Flexibility : The 3-azabicyclo[3.2.1]octane core provides conformational restraint, mimicking bioactive peptides (e.g., opioid or muscarinic receptor ligands).
- Stereoelectronic Effects : The endo-3-amine configuration ( ) enhances hydrogen bonding with targets like acetylcholinesterase, while exo configurations may reduce affinity .
- Case Study : Trospium chloride ( ) exploits the bicyclic scaffold’s rigidity to resist enzymatic degradation, prolonging its anticholinergic activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
